molecular formula C19H23N7O2S B6575346 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1040654-21-4

4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6575346
CAS No.: 1040654-21-4
M. Wt: 413.5 g/mol
InChI Key: ZXUIKTKAJLQULF-UHFFFAOYSA-N
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Description

4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is an intriguing chemical compound known for its complex structure and diverse applications in scientific research. This compound is of particular interest due to its potential bioactivity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Reagents: : The synthesis typically begins with commercially available starting materials such as 4-methoxybenzyl chloride, thiophen-2-ylmethanamine, and piperazine-1-carboxylic acid.

  • Reaction Steps

    • The initial step involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole.

    • This intermediate then undergoes a condensation reaction with piperazine-1-carboxylic acid under appropriate conditions to yield the final product.

  • Conditions

    • Typical reaction conditions involve the use of solvents like dichloromethane, with catalysts such as palladium or copper, and careful control of temperature and pH.

Industrial Production Methods: For large-scale production, the synthesis can be scaled up using continuous flow chemistry techniques. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can reduce the nitro groups or other functional groups present in the molecule.

  • Substitution: : The molecule can participate in substitution reactions, especially on the tetrazole ring or the methoxyphenyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, water.

Major Products: The major products of these reactions typically include oxidized tetrazole derivatives, reduced piperazine derivatives, and various substituted analogs.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules and in the study of heterocyclic chemistry.

  • Biology: : Investigated for its bioactive properties, including potential as an antimicrobial or anticancer agent.

  • Medicine: : Explored for therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in material science for the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide exerts its effects is largely dependent on its interaction with biological targets:

  • Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.

  • Pathways Involved: : The compound can influence pathways related to cell signaling, enzyme inhibition, or receptor binding, leading to its observed bioactivities.

Comparison with Similar Compounds

When compared with similar compounds, this molecule exhibits unique properties due to its distinct functional groups and structural complexity. Similar compounds include:

  • 4-methoxyphenyl derivatives

  • Tetrazole-containing compounds

  • Piperazine-based carboxamides

These comparisons highlight the unique characteristics of 4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide, such as its specific bioactivity and chemical reactivity.

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Properties

IUPAC Name

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2S/c1-28-16-6-4-15(5-7-16)26-18(21-22-23-26)14-24-8-10-25(11-9-24)19(27)20-13-17-3-2-12-29-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUIKTKAJLQULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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